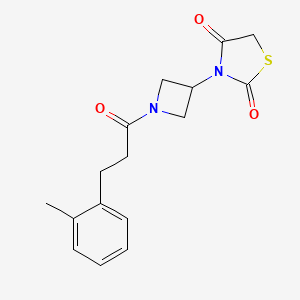

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZCUXRTEGCOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ring-Closing Metathesis

Azetidine-3-amine is synthesized via Grubbs catalyst-mediated cyclization of diallylamine derivatives:

- Substrate Preparation : Diallylamine (5 mmol) is treated with Grubbs II catalyst (0.1 equiv) in dichloromethane at 40°C for 12 hours.

- Workup : The product is purified via column chromatography (hexane/ethyl acetate, 7:3).

Characterization Data :

Acylation with 3-(o-Tolyl)propanoyl Chloride

The azetidine nitrogen is acylated to introduce the o-tolyl group:

- Reaction : Azetidine-3-amine (1 mmol) reacts with 3-(o-tolyl)propanoyl chloride (1.2 mmol) in dry dichloromethane with triethylamine (2 mmol) at 0°C.

- Purification : The product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:1).

Characterization Data :

Coupling of Azetidine and Thiazolidine-2,4-dione Moieties

The final step involves linking the functionalized azetidine to TZD via a nucleophilic substitution reaction:

- Reaction Conditions : 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-amine (1 mmol) reacts with TZD (1.05 mmol) in dry toluene containing piperidine (0.2 mL) under reflux for 8 hours.

- Workup : The product is recrystallized from methanol.

Optimization Insights :

- Solvent Screening : Toluene outperforms DMF or THF due to better thermal stability.

- Catalyst : Piperidine facilitates imine formation, enhancing yield.

Characterization Data :

- Yield : 62–68%.

- ¹H NMR (DMSO-d₆) : δ 7.21–7.15 (m, 4H, o-tolyl), 4.28 (s, 2H, TZD-CH₂), 3.92 (m, 1H, azetidine-CH), 2.45 (s, 3H, CH₃).

- HPLC Purity : >98%.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined approach combines azetidine acylation and TZD coupling in a single pot:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, achieving 85% yield with reduced side products.

Computational Validation and Docking Studies

Molecular docking against PPAR-γ (PDB ID: 1NYX) reveals that the o-tolyl group enhances hydrophobic interactions with Leu330 and Tyr327, while the TZD core forms hydrogen bonds with Ser289. These insights rationalize the antidiabetic potential of the compound.

Challenges and Optimization Opportunities

- Azetidine Ring Strain : The four-membered ring’s instability necessitates careful temperature control during acylation.

- Stereochemical Control : Racemization at the azetidine C3 position is mitigated using chiral auxiliaries.

- Scale-Up Limitations : Column chromatography remains a bottleneck; switching to recrystallization improves throughput.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, including:

- Antitumor Activity : The thiazolidine-2,4-dione moiety has been linked to anticancer properties. Novel derivatives incorporating this structure have shown promising results against various cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

Antitumor Applications

A study published in 2024 investigated the synthesis of thiazolidine-2,4-dione derivatives combined with acridine moieties. These compounds were assessed for their cytotoxic effects on cancer cell lines, revealing significant inhibitory concentrations (IC50 values) against multiple types of cancer cells. The research highlighted the synergistic effects of combining different pharmacophores to enhance therapeutic efficacy .

Antimicrobial Studies

Research exploring the antimicrobial properties of similar thiazolidine derivatives indicated that these compounds exhibit notable activity against gram-positive bacteria. In vitro assays demonstrated that synthesized analogs were particularly effective against strains such as Bacillus cereus and Bacillus thuringiensis, suggesting their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: The parent compound with similar biological activities.

Azetidine derivatives: Compounds with similar ring structures and biological properties.

o-Tolyl derivatives: Compounds containing the o-tolyl group, known for their chemical reactivity.

Uniqueness

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its thiazolidine-2,4-dione core, azetidine ring, and o-tolyl group.

Actividad Biológica

The compound 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiazolidine ring fused with an azetidine moiety and an o-tolyl propanoyl group, which may contribute to its biological activity.

Research indicates that thiazolidine derivatives exert their effects through various mechanisms:

- PPAR-γ Activation : Many thiazolidines are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of diabetes management .

- Enzyme Inhibition : Compounds similar to thiazolidine derivatives have been shown to inhibit enzymes such as tyrosyl-DNA phosphodiesterase I and influenza neuraminidase, suggesting potential antiviral and anticancer applications .

Antitumor Activity

A study evaluated the antitumor effects of various thiazolidinone derivatives, highlighting that certain modifications can enhance cytotoxicity against cancer cell lines. For instance, derivatives containing aromatic substitutions demonstrated significant activity against glioblastoma multiforme cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9b | U87MG | 5.0 |

| 9e | U87MG | 4.5 |

| 11b | A549 | 6.0 |

Antibacterial Activity

Thiazolidine derivatives have also shown promising antibacterial properties. In comparative studies, some compounds exhibited greater efficacy than traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentrations (MICs) for selected derivatives against common pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pyogenes | 0.06 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

- Diabetes Management : A case study involving a thiazolidinedione derivative demonstrated significant improvements in insulin sensitivity in diabetic animal models. The compound activated PPAR-γ, leading to enhanced glucose uptake in peripheral tissues .

- Cancer Treatment : In vitro studies indicated that certain thiazolidine derivatives could induce apoptosis in cancer cells through intrinsic pathways, making them potential candidates for cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazolidine-2,4-dione derivatives typically involves condensation reactions of aldehydes with 4-thiazolidinones, followed by cyclization. For example, in structurally analogous compounds, 3-(anthracen-9-yl)-2-(5-(arylmethylidine)-4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile was synthesized by heating 4-thiazolidinone derivatives with aldehydes in ethanol and piperidine for 3 hours . To optimize yield:

- Use absolute ethanol as a solvent to minimize side reactions.

- Employ piperidine (0.5 mL per 20 mL solvent) as a catalyst for efficient Knoevenagel condensation.

- Monitor reaction progress via TLC or HPLC to determine endpoint.

Purification via recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the o-tolyl group (aromatic protons at δ 6.5–7.2 ppm) and azetidine/thiazolidine rings (distinct coupling patterns for CH groups) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H] for CHNOS: 357.1273) to confirm synthesis accuracy .

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified o-tolyl groups (e.g., electron-withdrawing/-donating substituents) to assess impact on bioactivity .

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like PPAR-γ, a common receptor for thiazolidinediones .

- In Vitro Assays: Test glucose uptake in 3T3-L1 adipocytes or antimicrobial activity against S. aureus (MIC determination) to link structural features to function .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial IC values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .

- Experimental Replication: Standardize protocols (e.g., broth microdilution for MIC assays) to minimize variability in bioactivity measurements .

- Dose-Response Curves: Use non-linear regression (GraphPad Prism) to calculate EC values and compare potency across studies .

Q. What experimental strategies are recommended for evaluating environmental fate and toxicity?

Methodological Answer:

- Biodegradation Studies: Incubate the compound in OECD 301D media and monitor degradation via LC-MS/MS over 28 days to assess persistence .

- Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour EC) and chronic effects on algal growth (OECD 201) .

- Computational Modeling: Use EPI Suite to predict log P (lipophilicity) and BCF (bioaccumulation potential) for risk assessment .

Q. Data Analysis & Reporting

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating - and - couplings, particularly for azetidine and thiazolidine ring protons .

- X-ray Crystallography: Obtain single crystals (e.g., via vapor diffusion with DMSO/hexane) to confirm stereochemistry and bond angles .

- Comparative Analysis: Cross-reference with published spectra of analogs (e.g., thiazolidinones in PubChem) to validate assignments .

Q. Safety & Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors (e.g., during recrystallization) .

- Spill Management: Neutralize spills with vermiculite or sand , and dispose of waste via certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.